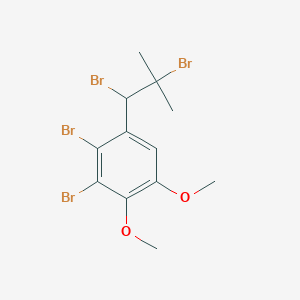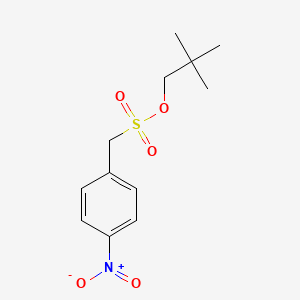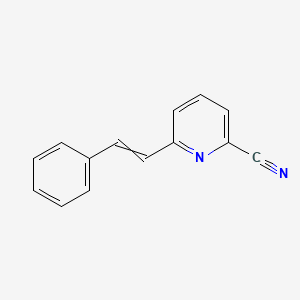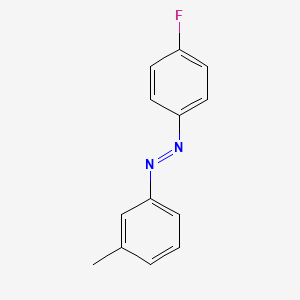
(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure consists of a fluorophenyl group and a methylphenyl group connected by a diazene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general procedure is as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as 3-methylphenyl, under basic conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
- (E)-1-(4-Chlorophenyl)-2-(3-methylphenyl)diazene
- (E)-1-(4-Bromophenyl)-2-(3-methylphenyl)diazene
- (E)-1-(4-Methylphenyl)-2-(3-methylphenyl)diazene
Comparison:
- Uniqueness: The presence of the fluorine atom in (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, potentially increasing its efficacy in biological applications.
Properties
CAS No. |
89846-36-6 |
|---|---|
Molecular Formula |
C13H11FN2 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C13H11FN2/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,1H3 |
InChI Key |
ZIBNJUJGEAYILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


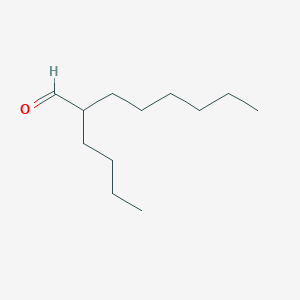
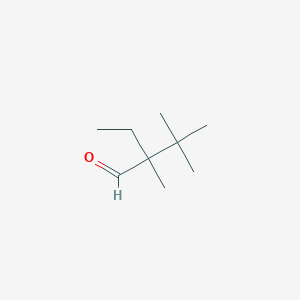
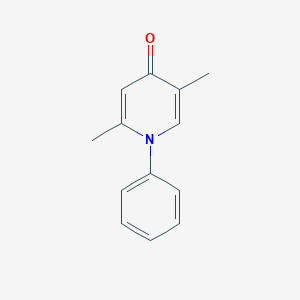
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

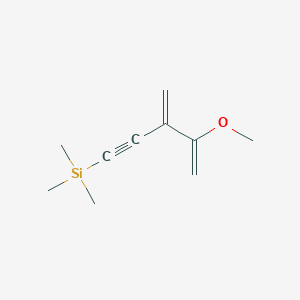
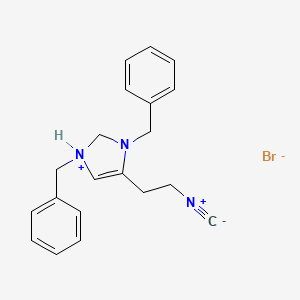
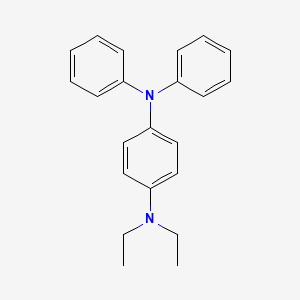


![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
